ML352

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ML352 是一种新型的、非竞争性抑制突触前胆碱转运蛋白的抑制剂。它被认为是一种高亲和力且选择性的抑制剂,使其成为操控胆碱转运蛋白活性的有效工具。 胆碱转运蛋白对于乙酰胆碱的合成至关重要,乙酰胆碱是一种参与多种生理功能的神经递质,例如运动控制、注意力、学习和记忆 .

科学研究应用

ML352 有多种科学研究应用,包括:

化学: 它被用作研究胆碱转运蛋白及其在乙酰胆碱合成中的作用的工具。

生物学: this compound 用于研究乙酰胆碱在各种生物系统中的生理功能。

医学: 它在与胆碱能信号传导相关的疾病中具有潜在的治疗应用,例如阿尔茨海默病、帕金森病和重症肌无力。

作用机制

ML352 通过非竞争性抑制突触前胆碱转运蛋白来发挥作用。这种抑制减少了胆碱的摄取,从而减少了乙酰胆碱的合成。 This compound 的分子靶标包括胆碱转运蛋白,它以别构方式与转运蛋白相互作用,这意味着它与活性位点以外的位点结合以发挥其抑制作用 .

生化分析

Biochemical Properties

ML352 plays a significant role in biochemical reactions by inhibiting the high-affinity choline transporter (CHT). This inhibition is noncompetitive, meaning that this compound binds to a site other than the active site on the transporter, altering its function without directly competing with choline. This compound has a high affinity for CHT, with a Ki value of 92 nM . At concentrations that fully antagonize CHT in transfected cells and nerve terminal preparations, this compound exhibits no inhibition of acetylcholinesterase (AChE) or cholineacetyltransferase (ChAT) and lacks activity at dopamine, serotonin, and norepinephrine transporters, as well as many receptors and ion channels . This specificity makes this compound a valuable tool for studying the role of CHT in cholinergic signaling.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By inhibiting CHT, this compound reduces choline uptake in intact cells and synaptosomes, leading to decreased acetylcholine synthesis . This reduction in acetylcholine synthesis can impact cell signaling pathways, gene expression, and cellular metabolism. For example, decreased acetylcholine levels can affect neurotransmission, leading to changes in synaptic plasticity and cognitive function . Additionally, this compound’s inhibition of CHT can reduce the apparent density of hemicholinium-3 (HC-3) binding sites in membrane assays, suggesting allosteric transporter interactions .

Molecular Mechanism

The molecular mechanism of this compound involves its noncompetitive inhibition of the high-affinity choline transporter (CHT). This compound binds to an allosteric site on CHT, altering its conformation and reducing its ability to transport choline . This inhibition leads to decreased choline uptake and subsequent reduction in acetylcholine synthesis. This compound does not inhibit acetylcholinesterase (AChE) or cholineacetyltransferase (ChAT), nor does it affect dopamine, serotonin, or norepinephrine transporters . This specificity highlights this compound’s potential as a selective tool for studying cholinergic signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Pharmacokinetic studies have shown that this compound has limited in vitro metabolism and significant central nervous system (CNS) penetration . These features predict rapid clearance of the compound. Additionally, this compound causes an increase in CHT surface expression in hCHT transfected cells . Over time, this increased surface expression may lead to compensatory changes in choline uptake and acetylcholine synthesis, potentially affecting long-term cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At concentrations that fully antagonize CHT, this compound exhibits no inhibition of acetylcholinesterase (AChE) or cholineacetyltransferase (ChAT) and lacks activity at dopamine, serotonin, and norepinephrine transporters The specific dosage thresholds and potential toxic or adverse effects at high doses have not been extensively studied

Metabolic Pathways

This compound is involved in metabolic pathways related to choline and acetylcholine synthesis. By inhibiting the high-affinity choline transporter (CHT), this compound reduces choline uptake, leading to decreased acetylcholine synthesis . This reduction in acetylcholine synthesis can affect various metabolic processes, including neurotransmission and synaptic plasticity. Additionally, pharmacokinetic studies have shown that this compound has limited in vitro metabolism, suggesting that it may be rapidly cleared from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the high-affinity choline transporter (CHT). By binding to an allosteric site on CHT, this compound alters the transporter’s conformation and reduces its ability to transport choline . This inhibition leads to decreased choline uptake and subsequent reduction in acetylcholine synthesis. This compound also exhibits significant central nervous system (CNS) penetration, suggesting that it can effectively reach target tissues in the brain .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its interaction with the high-affinity choline transporter (CHT). By binding to an allosteric site on CHT, this compound alters the transporter’s conformation and reduces its ability to transport choline . This inhibition leads to decreased choline uptake and subsequent reduction in acetylcholine synthesis. This compound’s effects on CHT localization and function may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .

准备方法

ML352 的合成涉及多个步骤,从市售起始原料开始。合成路线包括通过各种化学反应形成关键中间体,例如亲核取代和环化。最终产物通过柱层析等纯化技术获得。 This compound 的工业生产方法可能会涉及对这些合成路线的优化,以确保高产率和纯度 .

化学反应分析

相似化合物的比较

ML352 由于其高亲和力和选择性,与其他胆碱转运蛋白抑制剂相比具有独特性。类似的化合物包括:

乙酰胆碱酯酶抑制剂-3: 另一种胆碱转运蛋白抑制剂,但其作用机制不同,选择性也较低。

维沙米考: 抑制囊泡乙酰胆碱转运蛋白,影响乙酰胆碱的储存而不是合成。

拉多斯替吉: 一种多功能药物,可抑制乙酰胆碱酯酶和单胺氧化酶,但不抑制胆碱转运蛋白 .

This compound 脱颖而出,因为它能特异性地抑制胆碱转运蛋白,而不影响其他相关酶或转运蛋白,使其成为研究和潜在治疗应用的宝贵工具。

属性

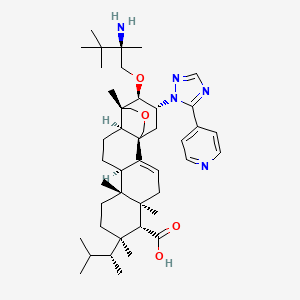

IUPAC Name |

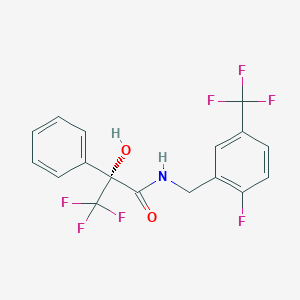

4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4/c1-14(2)18-12-17(28-23-18)13-22-21(25)15-5-6-19(26-4)20(11-15)27-16-7-9-24(3)10-8-16/h5-6,11-12,14,16H,7-10,13H2,1-4H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLVOWHFRUAMCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC3CCN(CC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)

![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)

![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B609077.png)

![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B609081.png)

![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)